Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-
Overview
Description
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is a synthetic peptide derivative of Neurokinin B, a member of the tachykinin family of neuropeptides. These peptides are known for their role in neurotransmission and are involved in various physiological processes, including pain perception, stress response, and regulation of the endocrine system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of such peptides may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- can undergo various chemical reactions, including:
Oxidation: Typically involves the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitutions can be made to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acids and coupling agents like HBTU.
Major Products Formed
The major products depend on the specific reactions but may include oxidized or reduced forms of the peptide, or peptides with substituted amino acids.
Scientific Research Applications
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- has various applications in scientific research:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in neurotransmission and receptor binding.
Medicine: Potential therapeutic applications in pain management and endocrine disorders.
Industry: Used in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action involves binding to neurokinin receptors, particularly the neurokinin-3 receptor (NK3R). This binding triggers a cascade of intracellular events, including activation of G-proteins and subsequent signaling pathways that regulate physiological responses.
Comparison with Similar Compounds
Similar Compounds
Neurokinin A: Another member of the tachykinin family with similar functions.
Substance P: A well-known tachykinin involved in pain perception.
Neurokinin B: The parent compound from which Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is derived.
Uniqueness
Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- is unique due to its specific sequence and modifications, which may confer distinct binding properties and biological activities compared to other tachykinins.
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-[(2S)-2-[[(2S)-4-methyl-2-[[2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60N8O9S/c1-28(2)22-36(50-38(54)27-49-41(57)35(48-3)24-30-16-10-6-11-17-30)42(58)51-34(20-21-63-4)43(59)53(39(55)26-33(47)45(61)62)44(60)37(25-31-18-12-7-13-19-31)52-40(56)32(46)23-29-14-8-5-9-15-29/h5-19,28,32-37,48H,20-27,46-47H2,1-4H3,(H,49,57)(H,50,54)(H,51,58)(H,52,56)(H,61,62)/t32-,33-,34-,35-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZNCWPOYDVAMN-DUGSHLAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N(C(=O)CC(C(=O)O)N)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N(C(=O)C[C@@H](C(=O)O)N)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N)NC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60N8O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150698 | |
Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
889.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114317-52-1 | |
Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114317521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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